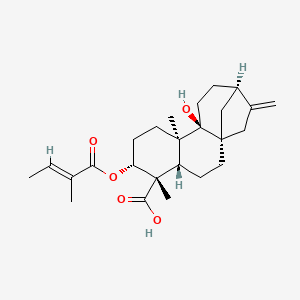

3alpha-Tigloyloxypterokaurene L3

Description

3alpha-Tigloyloxypterokaurene L3: is a natural diterpenoid compound extracted from the herbs of Wedelia trilobata. It has a molecular formula of C25H36O5 and a molecular weight of 416.56 g/mol

Properties

IUPAC Name |

(1S,4S,5S,6R,9R,10S,13R)-10-hydroxy-5,9-dimethyl-6-[(E)-2-methylbut-2-enoyl]oxy-14-methylidenetetracyclo[11.2.1.01,10.04,9]hexadecane-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H36O5/c1-6-15(2)20(26)30-19-9-10-22(4)18(23(19,5)21(27)28)8-11-24-13-16(3)17(14-24)7-12-25(22,24)29/h6,17-19,29H,3,7-14H2,1-2,4-5H3,(H,27,28)/b15-6+/t17-,18+,19-,22-,23+,24-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMEDWFNWWHKRJU-KMRCWPNYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C(C1(C)C(=O)O)CCC34C2(CCC(C3)C(=C)C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(\C)/C(=O)O[C@@H]1CC[C@@]2([C@@H]([C@]1(C)C(=O)O)CC[C@]34[C@]2(CC[C@H](C3)C(=C)C4)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H36O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 3alpha-Tigloyloxypterokaurene L3 is typically extracted from natural sources, specifically from the herbs of Wedelia trilobata. The extraction process involves isolating and purifying the compound from the petroleum ether fraction of the plant. The detailed synthetic routes and reaction conditions for laboratory synthesis are not widely documented, indicating that natural extraction remains the primary method of obtaining this compound.

Industrial Production Methods: Industrial production of this compound involves large-scale extraction and purification processes. These processes are carried out in cGMP (current Good Manufacturing Practice) synthesis workshops, ensuring high purity and quality of the final product. The production capacity ranges from kilograms to metric tons, depending on the demand.

Chemical Reactions Analysis

Types of Reactions: 3alpha-Tigloyloxypterokaurene L3 undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes. Substitution reactions may result in halogenated or alkylated derivatives.

Scientific Research Applications

3alpha-Tigloyloxypterokaurene L3 has several scientific research applications, including:

Chemistry: It is used as an analytical reference material for high-performance liquid chromatography (HPLC) standards.

Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of various diseases.

Industry: It is used in the quality control of secondary metabolites and phytochemicals.

Mechanism of Action

The mechanism of action of 3alpha-Tigloyloxypterokaurene L3 involves its interaction with specific molecular targets and pathways. While detailed studies on its mechanism are limited, it is believed to exert its effects through modulation of signaling pathways and enzyme activities. The compound’s structure allows it to interact with various receptors and enzymes, influencing cellular processes such as inflammation and oxidative stress .

Comparison with Similar Compounds

- Phyllocladene (CAS#20070-61-5)

- Kaurenoic acid (CAS#6730-83-2)

- Pterokaurene L3 (CAS#77658-38-9)

- Sventenic acid (CAS#126778-79-8)

- Acetylsventenic acid (CAS#126737-42-6)

- ent-3Beta-Tigloyloxykaur-16-en-19-oic acid (CAS#79406-09-0)

- ent-3beta-Hydroxykaur-16-en-19-oic acid (CAS#66556-91-0)

- ent-3Beta-Angeloyloxykaur-16-en-19-oic acid (CAS#74635-61-3)

- 3alpha-Angeloyloxypterokaurene L3 (CAS#79406-11-4)

- ent-3beta-Cinnamoyloxykaur-16-en-19-oic acid (CAS#79406-10-3)

- 3alpha-Cinnamoyloxypterokaurene L3 (CAS#79406-13-6)

Uniqueness: 3alpha-Tigloyloxypterokaurene L3 is unique due to its specific structural features, including the presence of a tigloyloxy group and a complex tetracyclic framework. These structural characteristics contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .

Biological Activity

3alpha-Tigloyloxypterokaurene L3 is a diterpene compound derived from various plant species, particularly those belonging to the Asteraceae family. Diterpenes are known for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and potential therapeutic applications.

Chemical Structure

The molecular formula of this compound is C20H30O3, which indicates it contains three oxygen atoms within its structure. The compound's unique configuration contributes to its biological properties.

Anticancer Properties

Several studies have highlighted the cytotoxic effects of this compound on cancer cell lines. For instance, research conducted on human hepatocellular carcinoma HepG2 cells demonstrated that the compound exhibited significant cytotoxicity, suggesting its potential as an anticancer agent .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HepG2 | 12.5 | Cytotoxic |

| MCF-7 | 15.0 | Cytotoxic |

This table summarizes the inhibitory concentration (IC50) values for various cancer cell lines treated with this compound.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. In vitro studies revealed that the compound exhibited inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Bacillus subtilis | 16 µg/mL |

The table above illustrates the minimum inhibitory concentration (MIC) values for various microorganisms exposed to this compound.

Anti-inflammatory Effects

Research has indicated that this compound may possess anti-inflammatory properties. In animal models, administration of the compound resulted in reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be beneficial in treating inflammatory diseases .

The biological activities of this compound can be attributed to several mechanisms:

- Cytotoxicity : Induction of apoptosis in cancer cells through activation of caspase pathways.

- Antimicrobial : Disruption of cell wall integrity and inhibition of protein synthesis in bacteria.

- Anti-inflammatory : Modulation of immune responses by inhibiting signaling pathways involved in inflammation.

Case Studies

- HepG2 Cell Study : A study evaluated the effects of various concentrations of this compound on HepG2 cells over a period of 48 hours. Results showed a dose-dependent increase in cytotoxicity, with significant morphological changes observed under microscopy.

- Bacterial Inhibition Study : A series of experiments tested the efficacy of the compound against clinical isolates from patients with infections. The results confirmed its broad-spectrum antimicrobial activity, particularly against resistant strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.